

Application Notes and Protocols for AS2863619 in Skin Hypersensitivity Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS2863619 free base

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Introduction

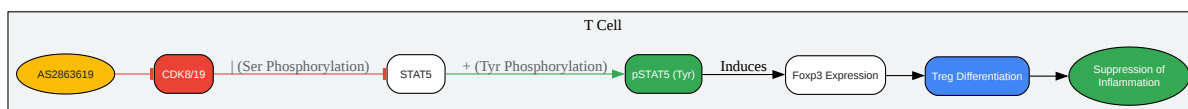
AS2863619 is a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).^{[1][2]} It has demonstrated significant potential in the modulation of immune responses, particularly in the context of skin hypersensitivity.

AS2863619 acts as a Foxp3 inducer, promoting the differentiation of conventional T cells into regulatory T (Treg) cells.^{[1][2][3]} This mechanism of action suggests its therapeutic utility in various immunological diseases, including allergic and autoimmune conditions. These application notes provide a comprehensive overview of the use of AS2863619 in preclinical skin hypersensitivity studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19. This inhibition leads to the enhanced activation of STAT5, a key transcription factor in the IL-2 signaling pathway. Specifically, AS2863619 treatment suppresses the serine phosphorylation of STAT5 while increasing its tyrosine phosphorylation, which is crucial for its activity. Activated STAT5 then binds to the promoter and enhancer regions of the Foxp3 gene, inducing its expression and promoting the differentiation of naive and effector/memory T cells into Foxp3⁺ Treg cells. This induction of Tregs is independent of TGF- β , a cytokine commonly used to generate Tregs.

in vitro. The resulting increase in the Treg population helps to suppress inflammatory responses, as demonstrated in a mouse model of contact hypersensitivity.



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Figure 1: Signaling pathway of AS2863619 in T cells.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: In Vitro Inhibitory Activity of AS2863619

Target	IC50 (nM)
CDK8	0.61
CDK19	4.28
Data from MedchemExpress.	

Table 2: In Vitro Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T Cells

Treatment	STAT5 Serine Phosphorylation	STAT5 Tyrosine Phosphorylation
AS2863619 (1 μ M, 22 hours)	~40% of control	~160% of control
Data from Akamatsu M, et al. Sci Immunol. 2019.		

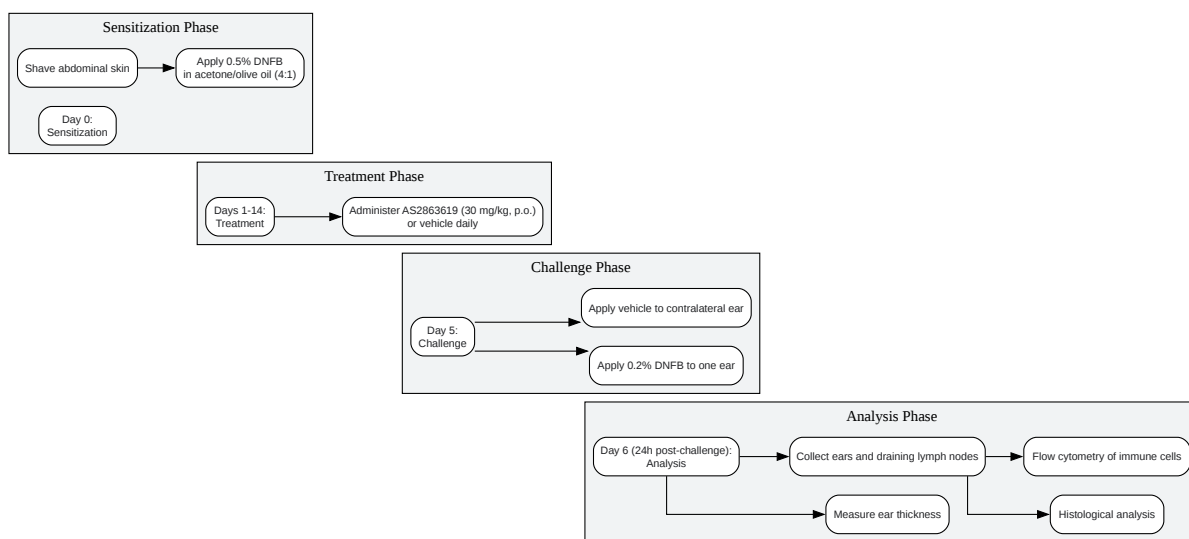
Table 3: In Vivo Dosing for Skin Hypersensitivity Studies

Animal Model	Compound	Dosage	Route of Administration	Frequency	Duration
Mouse (DNFB-induced contact hypersensitivity)	AS2863619	30 mg/kg	Oral	Daily	2 weeks
Data from Akamatsu M, et al. Sci Immunol. 2019.					

Experimental Protocols

Protocol 1: In Vivo DNFB-Induced Contact Hypersensitivity in Mice

This protocol describes the induction of contact hypersensitivity using 2,4-dinitrofluorobenzene (DNFB) and treatment with AS2863619.



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Figure 2: Experimental workflow for DNFB-induced contact hypersensitivity.

Materials:

- AS2863619

- 2,4-dinitrofluorobenzene (DNFB)
- Acetone
- Olive oil
- Vehicle for AS2863619 (e.g., 0.5% methylcellulose)
- Mice (e.g., BALB/c or C57BL/6)
- Micrometer caliper
- Standard histology and flow cytometry reagents

Procedure:

- Sensitization (Day 0): a. Anesthetize the mice and shave a small area of their abdominal skin. b. Prepare a 0.5% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil. c. Apply 25-50 μ L of the 0.5% DNFB solution to the shaved abdominal skin.
- Treatment (Days 1-14): a. Prepare a formulation of AS2863619 for oral administration (e.g., suspension in 0.5% methylcellulose). b. Administer AS2863619 at a dose of 30 mg/kg body weight via oral gavage daily for 14 days. c. Administer an equivalent volume of the vehicle to the control group.
- Challenge (Day 5): a. Prepare a 0.2% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil. b. Apply 20 μ L of the 0.2% DNFB solution to the dorsal and ventral surfaces of one ear of each mouse. c. Apply 20 μ L of the acetone/olive oil vehicle to the contralateral ear as a control.
- Analysis (Day 6): a. 24 hours after the challenge, measure the thickness of both ears using a micrometer caliper. The degree of ear swelling is calculated as the difference in thickness between the DNFB-treated ear and the vehicle-treated ear. b. Euthanize the mice and collect the ears for histological analysis to assess inflammatory cell infiltration and edema. c. Isolate draining lymph nodes for analysis of T cell populations (e.g., IFN- γ + cells, Foxp3+ Treg cells) by flow cytometry.

Protocol 2: In Vitro Induction of Foxp3 in CD4+ T Cells

This protocol describes the in vitro differentiation of naive CD4+ T cells into Foxp3+ Treg cells using AS2863619.

Materials:

- AS2863619 (dissolved in DMSO)
- Naive CD4+ T cells (isolated from mouse spleen or lymph nodes)
- T cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)
- Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)
- Recombinant human IL-2
- Flow cytometry antibodies (anti-CD4, anti-Foxp3)
- 96-well cell culture plates

Procedure:

- T Cell Isolation: a. Isolate naive CD4+ T cells from mouse spleens and lymph nodes using a negative selection kit according to the manufacturer's instructions.
- Cell Culture and Treatment: a. Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate the T cells. b. Seed the isolated naive CD4+ T cells at a density of $1-2 \times 10^5$ cells per well in T cell culture medium. c. Add recombinant human IL-2 to the culture medium (e.g., 100 U/mL). d. Add AS2863619 to the desired final concentrations (e.g., a dose-response from 0.1 nM to 1 μ M). Include a DMSO vehicle control. e. Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
- Flow Cytometry Analysis: a. After the incubation period, harvest the cells. b. Stain the cells for surface markers (e.g., CD4). c. Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's protocol. d. Stain for intracellular Foxp3. e. Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

Protocol 3: Analysis of STAT5 Phosphorylation by Flow Cytometry

This protocol details the assessment of STAT5 phosphorylation in T cells following treatment with AS2863619.

Materials:

- AS2863619 (dissolved in DMSO)
- Mouse CD4+ T cells
- T cell culture medium
- Anti-CD3 and anti-CD28 antibodies
- Recombinant human IL-2
- Fixation buffer (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., ice-cold methanol)
- Flow cytometry antibodies (anti-CD4, anti-phospho-STAT5 (Tyr694), anti-phospho-STAT5 (Ser726))
- FACS tubes

Procedure:

- T Cell Stimulation and Treatment: a. Isolate and culture mouse CD4+ T cells as described in Protocol 2. b. Stimulate the T cells with plate-bound anti-CD3/anti-CD28 and IL-2. c. Treat the cells with AS2863619 (e.g., 1 μ M) or DMSO vehicle control for a specified time (e.g., 22 hours).
- Cell Fixation and Permeabilization: a. Harvest the cells and transfer them to FACS tubes. b. Fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature. c. Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

- Intracellular Staining and Analysis: a. Wash the cells to remove the permeabilization buffer. b. Stain the cells with antibodies against CD4 and the phosphorylated forms of STAT5 (tyrosine and serine). c. Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI) of phospho-STAT5 in the CD4+ T cell population.

Safety Precautions

AS2863619 is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DNFB with extreme caution as it is a potent sensitizer and toxic. All procedures involving DNFB should be performed in a chemical fume hood. All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

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- To cite this document: BenchChem. [Application Notes and Protocols for AS2863619 in Skin Hypersensitivity Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818494#as2863619-treatment-for-skin-hypersensitivity-studies]

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